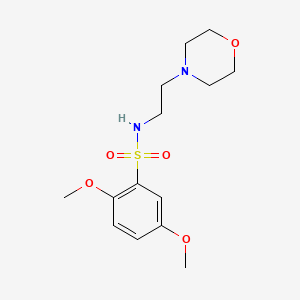![molecular formula C22H22ClN3O4 B2695743 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1251691-18-5](/img/structure/B2695743.png)
2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,4-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is a synthetic organic compound with potential applications in medicinal chemistry and drug design. It is structurally characterized by a benzo[b][1,6]naphthyridine core with a chloro substitution and an acetamide group linked to a dimethoxyphenyl moiety. This compound's unique framework allows it to interact with various biological targets, making it a subject of interest in pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions starting from commercially available precursors
Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale optimization of the synthetic route to ensure high yields and purity. Techniques such as solvent optimization, catalyst use, and temperature control are crucial for scalable manufacturing.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including:
Oxidation
: Potential conversion of functional groups to higher oxidation states.
Reduction
: Reduction of the carbonyl groups to corresponding alcohols.
Substitution
: Electrophilic or nucleophilic substitution reactions, particularly at the chloro and amide positions.
Common Reagents and Conditions:
Oxidation
: Use of reagents like potassium permanganate or chromium trioxide.
Reduction
: Employing reagents such as lithium aluminum hydride or sodium borohydride.
Substitution
: Utilizing bases or acids to facilitate nucleophilic or electrophilic substitution.
Major Products Formed: The major products formed depend on the specific reactions. For example, oxidation might yield carboxylic acids or ketones, while reduction would produce alcohols. Substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
This compound's complex structure makes it an ideal candidate for diverse scientific research applications, such as:
Chemistry
: Studying its reactivity and potential as a building block for more complex molecules.
Biology
: Investigating its interactions with biological macromolecules like proteins and DNA.
Medicine
: Exploring its potential as a lead compound in drug development for various therapeutic areas, including cancer, infectious diseases, and neurological disorders.
Industry
: Its potential use in material science, particularly in designing polymers or other advanced materials with specific properties.
Mechanism of Action
The exact mechanism by which this compound exerts its effects can vary based on its application. In a biological context, it may act by:
Binding to Specific Proteins or Enzymes
: Inhibiting or activating their functions.
Interacting with DNA or RNA
: Affecting gene expression or replication processes.
Modulating Signal Transduction Pathways
: Influencing cell communication and behavior.
Molecular Targets and Pathways: Potential molecular targets include kinases, receptors, and other enzymes critical in disease pathways. It may also influence pathways like apoptosis, inflammation, and cell cycle regulation.
Comparison with Similar Compounds
Compared to other compounds with a similar core structure, 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is unique due to its specific substitutions, which can significantly alter its reactivity and interactions. Similar compounds might include:
Benzo[b][1,6]naphthyridine Derivatives
: With different halogen substitutions.
Acetamide Derivatives
: With various aryl or alkyl groups.
Dimethoxyphenyl Compounds
: Featuring alternative core structures or functional groups.
There you go—a deep dive into the world of this compound. Fascinating stuff, right?
Properties
IUPAC Name |
2-(8-chloro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O4/c1-29-19-6-4-14(10-20(19)30-2)24-21(27)12-26-8-7-18-16(11-26)22(28)15-9-13(23)3-5-17(15)25-18/h3-6,9-10H,7-8,11-12H2,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLYMPQUZYTVCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C=CC(=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3-{[2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl]sulfonyl}phenyl)ethan-1-one](/img/structure/B2695668.png)
![2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2695661.png)
![(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(thiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2695666.png)




![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2,6-difluorophenyl)methanone](/img/structure/B2695683.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2695669.png)

![3-(4-chlorophenyl)-9-[(pyridin-4-yl)methyl]-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol](/img/structure/B2695671.png)

![2-bromo-5-chloro-N-{2-[2-(4-fluorophenyl)-1,3-oxazol-4-yl]ethyl}pyridine-4-carboxamide](/img/structure/B2695675.png)

